Fmoc-N-[2-(tritylmercapto)ethyl]-glycine

Solid-Phase Peptide Synthesis SPPS Backbone Modification

Select this compound for its unique N-alkylated glycine backbone, which introduces a trityl-protected thiol on a flexible ethyl linker, not at the Cα position. This non-proteinogenic architecture avoids the steric hindrance and chirality of cysteine analogs, enabling precise spatial presentation of the thiol handle in peptide conjugates and cyclization. Orthogonal Fmoc/Trt protection supports sequential SPPS workflows.

Molecular Formula C38H33NO4S
Molecular Weight 599.7 g/mol
CAS No. 882847-27-0
Cat. No. B1341370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-[2-(tritylmercapto)ethyl]-glycine
CAS882847-27-0
Molecular FormulaC38H33NO4S
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO4S/c40-36(41)26-39(37(42)43-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-25-44-38(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,35H,24-27H2,(H,40,41)
InChIKeyUJSOKTVPMWHIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-[2-(Tritylmercapto)ethyl]-glycine (CAS 882847-27-0): Protected Amino Acid Building Block for SPPS


Fmoc-N-[2-(tritylmercapto)ethyl]-glycine (CAS 882847-27-0) is an Fmoc-protected glycine derivative featuring an N-alkylated side chain terminated with a trityl (Trt)-protected thiol group. Its structure is defined by the formula C₃₈H₃₃NO₄S and a molecular weight of 599.74 g/mol [1]. The compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), providing a means to introduce a masked thiol functionality at a precise, non-proteinogenic position within a peptide chain .

Fmoc-N-[2-(Tritylmercapto)ethyl]-glycine: Why Generic Substitution Is Not Feasible


Procurement decisions for Fmoc-N-[2-(tritylmercapto)ethyl]-glycine cannot be based on simple functional group analogies. While other Fmoc-protected, trityl-thiol monomers such as Fmoc-Cys(Trt)-OH and Fmoc-Homocys(Trt)-OH [1] exist, substituting them would alter the peptide backbone geometry and spatial presentation of the thiol group. The target compound is uniquely defined by its N-alkylated glycine backbone, which lacks the chiral center of cysteine and positions the protected thiol on an ethyl linker extending from the amino acid nitrogen. This difference dictates specific incorporation efficiency and the ultimate three-dimensional orientation of the reactive handle within the peptide, which cannot be replicated by standard α-amino acid derivatives.

Product-Specific Quantitative Evidence Guide for Fmoc-N-[2-(Tritylmercapto)ethyl]-glycine (CAS 882847-27-0)


Differentiation from Cysteine Analogs by Non-Chiral Glycine Backbone

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine possesses an N-alkylated glycine backbone, distinct from chiral α-amino acids like Fmoc-Cys(Trt)-OH. Glycine's lack of a side-chain β-carbon eliminates steric hindrance at the amide nitrogen, conferring maximum conformational flexibility to the peptide backbone . This property is quantitatively distinct from cysteine-based analogs, which introduce a fixed chiral center and greater steric bulk at the Cα position .

Solid-Phase Peptide Synthesis SPPS Backbone Modification

High Purity Specifications as a Proxy for Coupling Efficiency

Reputable vendors specify a purity of ≥98% (HPLC) for Fmoc-N-[2-(tritylmercapto)ethyl]-glycine . While this is a standard specification for many Fmoc-amino acids, it serves as a minimum quality threshold. In Fmoc-SPPS, impurities such as free amino acids or dipeptides can prematurely terminate peptide chains, reducing overall yield . Lower purity grades (e.g., 95% or 97% from some suppliers) may contain higher levels of such contaminants, increasing the risk of synthetic failure.

Peptide Synthesis Quality Control Purity

Defined Physical Properties for Identity Verification and Handling

The compound has a reported melting point range of 156-163 °C [1]. This narrow range is a critical quality attribute for verifying chemical identity and batch-to-batch consistency. Procurement of material without a defined melting point, or with a significantly deviating range, introduces uncertainty regarding product integrity and potential contamination.

Quality Control Material Characterization Melting Point

Optimal Research & Industrial Application Scenarios for Fmoc-N-[2-(Tritylmercapto)ethyl]-glycine


Introduction of a Thiol Handle at an Internal, Non-Proteinogenic Peptide Position

This compound is specifically chosen for solid-phase peptide synthesis when a free thiol group is required at a specific location in the peptide backbone that is not the Cα position of a standard amino acid. The N-alkylated glycine scaffold allows the protected thiol to be presented on a flexible ethyl linker, which can be crucial for downstream applications like site-specific conjugation or cyclization [1].

Synthesis of Peptides Requiring Maximum Conformational Flexibility

Due to its glycine backbone, this building block imparts less steric hindrance than cysteine analogs. It is selected for peptides where the region around the thiol handle must retain high conformational freedom, such as in linker sequences for bioconjugates or in regions of a peptide intended to adopt a tight turn .

Building Block for Orthogonally Protected Peptide Conjugates

The orthogonal protection strategy—base-labile Fmoc for the amino group and acid-labile Trt for the thiol—allows for sequential, controlled deprotection and modification. This makes the compound an essential building block for constructing complex peptide conjugates, such as peptide-drug conjugates (PDCs) or imaging probes, where the thiol is unmasked in the final step for conjugation to a payload .

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